An In-depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of Phenylpyrrolidinone Scaffolds
An In-depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of Phenylpyrrolidinone Scaffolds
A Senior Application Scientist's Perspective on 5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one and its Analogs
Introduction
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in natural products and its synthetic tractability have made it a focal point for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders. This guide delves into the basic properties of a specific, albeit lesser-known, derivative, 5-(hydroxymethyl)-3-phenylpyrrolidin-2-one , and expands to its more extensively studied structural isomers and analogs. The five-membered pyrrolidine ring allows for a thorough exploration of the pharmacophore space due to its sp3-hybridized nature and the non-planarity of the ring, a feature that contributes to the stereochemistry of the molecule.[1][2]
While public domain data on "5-(hydroxymethyl)-3-phenylpyrrolidin-2-one" is scarce, the analysis of its structural components—a pyrrolidinone core, a phenyl group at the 3-position, and a hydroxymethyl group at the 5-position—allows for a scientifically grounded exploration of its probable characteristics and potential activities. This guide will leverage data from closely related and well-documented analogs, such as the 4-phenylpyrrolidone derivatives, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.[3]
Physicochemical and Structural Properties
The fundamental characteristics of a molecule are dictated by its structure. For 5-(hydroxymethyl)-3-phenylpyrrolidin-2-one, we can infer its properties from related compounds. The pyrrolidinone scaffold itself imparts a degree of polarity and the capacity for hydrogen bonding. The introduction of a phenyl group would significantly increase its lipophilicity, which could enhance its ability to cross the blood-brain barrier, a critical attribute for CNS-active drugs. The hydroxymethyl group, conversely, adds a hydrophilic center, potentially modulating the molecule's overall solubility and offering a site for further chemical modification.
Table 1: Predicted and Observed Physicochemical Properties of Related Pyrrolidinone Derivatives
| Property | 5-(Hydroxymethyl)pyrrolidin-2-one | 3-Hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone |
| Molecular Formula | C5H9NO2 | C18H19NO3 | C6H11NO2 |
| Molecular Weight | 115.13 g/mol [4][5] | 297.35 g/mol | 129.16 g/mol [6] |
| Boiling Point | Not available | ~440 °C[7] | Not available |
| Melting Point | Not available | ~151 °C[7] | Not available |
| LogP (Octanol-Water) | -1.0 (predicted)[5] | 2.23 (predicted)[7] | -0.8 (predicted)[6] |
| CAS Number | 62400-75-3[4][5] | 103541-15-7[7] | 122663-19-8[6] |
Synthesis Strategies and Methodologies
The synthesis of substituted pyrrolidinones can be approached through various routes, often tailored to achieve specific stereochemistry and substitution patterns.
General Approach to the Pyrrolidinone Core
A common strategy for constructing the 5-(hydroxymethyl)pyrrolidin-2-one scaffold involves the cyclization of suitable precursors. For instance, pyroglutamic acid, a naturally occurring amino acid derivative, serves as a versatile chiral starting material.[8] The synthesis can proceed through the esterification of pyroglutamic acid followed by reduction of the resulting ester to the corresponding alcohol.
Another elegant method involves the cyclization of amide dianions with epibromohydrin.[9] This approach offers a regioselective and efficient route to 5-(hydroxymethyl)pyrrolidin-2-ones.[9] The reaction of amide dianions, generated from N-arylacetamides with a strong base like n-butyllithium, with epibromohydrin proceeds via a nucleophilic attack followed by intramolecular cyclization.[9] This method has been shown to be compatible with a range of substituents on the N-aryl group.[9]
Introduction of the Phenyl Substituent
Introducing a phenyl group at the 3-position of the pyrrolidinone ring presents a more complex synthetic challenge. One potential strategy could involve a Michael addition of a phenyl-containing nucleophile to an appropriate α,β-unsaturated lactam precursor. Alternatively, a multi-step synthesis starting from a phenyl-substituted acyclic precursor could be envisioned, followed by cyclization to form the desired pyrrolidinone ring.
Experimental Protocol: Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-one from Ethyl-2-pyrrolidinone-5-carboxylate
This protocol is adapted from a known literature method for the synthesis of the core scaffold.
Materials:
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Ethyl-2-pyrrolidinone-5-carboxylate
-
Sodium borohydride (NaBH4)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Chloroform (CHCl3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl-2-pyrrolidinone-5-carboxylate (1 mmol) in ethanol.
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Reduction: Cool the solution in an ice bath. Add sodium borohydride (1 mmol) portion-wise over 15 minutes, maintaining the temperature at or below 5°C.
-
Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Monitor the progress of the reaction by TLC.
-
Quenching and Extraction: Upon completion, neutralize the reaction mixture with a saturated solution of NaHCO3. Extract the aqueous layer with chloroform (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous Na2SO4. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting oil by column chromatography or reduced pressure distillation to afford pure 5-(hydroxymethyl)pyrrolidin-2-one.
Causality Behind Experimental Choices:
-
The use of sodium borohydride provides a mild and selective reduction of the ester to the primary alcohol without affecting the lactam carbonyl group.
-
The reaction is performed at a low temperature initially to control the exothermic reaction of the hydride reagent.
-
TLC is a crucial step for monitoring the reaction to ensure the complete consumption of the starting material, preventing unnecessary side reactions or a low yield.
-
The workup with NaHCO3 neutralizes any acidic byproducts, and the extraction with chloroform isolates the desired organic product from the aqueous phase.
Potential Biological Activity and Therapeutic Applications
Anticonvulsant and Nootropic Effects
The introduction of a phenyl group onto the pyrrolidinone ring is a key structural feature in several compounds with both anticonvulsant and nootropic (cognitive-enhancing) properties.[3] For example, new 4-phenylpyrrolidone derivatives have been designed from racetam structures and have shown promising anticonvulsant activity.[3] It is hypothesized that the combination of the pyrrolidinone ring and a phenyl substituent can enhance these activities.[3] The most active compounds in some studies surpassed the reference drug levetiracetam in anticonvulsant tests and showed nootropic activity comparable to piracetam.[3]
Neuroprotective Properties
Phenylpyrrolidinone derivatives have also been investigated for their neuroprotective effects. In a study on a novel phenylpyrrolidine derivative, in silico predictions suggested neuroprotective features, which were then confirmed in vitro in a glutamate excitotoxicity model.[10] The mechanism of action for some of these compounds is thought to involve the modulation of AMPA receptors.[10]
Other Potential Activities
The pyrrolidinone scaffold is found in compounds with a wide range of biological activities, including anti-HIV, antibiotic, and anticancer properties.[11] For instance, 5-hydroxymethyl-3-nucleobase-2-pyrrolidinones have been synthesized and investigated as potential anti-HIV agents.[11] Additionally, some phenylpyrrolidine derivatives have been shown to act as inhibitors of the mitochondrial permeability transition pore, a target in cardioprotective strategies.[12]
Structure-Activity Relationship (SAR) Insights
The biological activity of phenylpyrrolidinone derivatives is highly dependent on the substitution pattern on both the pyrrolidinone ring and the phenyl ring.
-
Position of the Phenyl Group: The placement of the phenyl group is critical. While 4-phenyl derivatives are well-studied for their CNS effects, the properties of a 3-phenyl isomer, as in the topic compound, would need to be empirically determined. The different stereochemistry and orientation of the phenyl group would lead to a different binding mode to biological targets.[2]
-
Substituents on the Phenyl Ring: Modifications to the phenyl ring can fine-tune the activity. For example, in a series of 4-phenylpyrrolidone derivatives, the presence of a 2,6-dimethylanilide group resulted in a highly active compound.[3]
-
The Hydroxymethyl Group: The 5-(hydroxymethyl) group provides a handle for further derivatization. It can be used to attach other functional groups to explore new interactions with biological targets or to improve the pharmacokinetic properties of the parent compound.
Visualization of Key Structures and Workflows
Chemical Structure of 5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one
Caption: Chemical structure of 5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one.
Conceptual Synthetic Workflow
Caption: Conceptual synthetic pathways to 5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one.
Conclusion and Future Directions
The pyrrolidinone scaffold, particularly when substituted with a phenyl group, represents a promising area for the discovery of new CNS-active agents. While the specific compound 5-(hydroxymethyl)-3-phenylpyrrolidin-2-one remains to be fully characterized in the public scientific literature, the foundational knowledge from its structural analogs suggests a high potential for interesting biological activity, likely in the realms of anticonvulsant, nootropic, and neuroprotective effects.
Future research should focus on the development of a robust and stereocontrolled synthesis for 3-phenylpyrrolidinone derivatives. The elucidation of the structure-activity relationships for this particular substitution pattern will be critical for optimizing the therapeutic potential. Furthermore, a thorough in vitro and in vivo pharmacological evaluation of these novel compounds is warranted to determine their efficacy and mechanism of action. The insights gained from such studies will undoubtedly contribute to the broader understanding of the therapeutic utility of the versatile pyrrolidinone scaffold.
References
-
Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. [Link]
-
Pawar, A. A., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(S09), 1251. [Link]
-
Panel, M., et al. (2021). A Phenyl-Pyrrolidine Derivative Reveals a Dual Inhibition Mechanism of Myocardial Mitochondrial Permeability Transition Pore, Which Is Limited by Its Myocardial Distribution. Journal of Pharmacology and Experimental Therapeutics, 376(3), 348-357. [Link]
-
Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429-435. [Link]
-
Iacobazzi, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34). [Link]
-
D'Angelo, J. G. (2005). Part I. The synthesis of 5-hydroxymethyl-3-nucleobase-2-pyrrolidinones as potential anti-HIV compounds. Part II. Conducting polymers as chemical reagents: The use of poly-(3,4-ethylenedioxy thiophene) in the Friedel-Crafts alkylation of aromatic rings with alcohols. University of Connecticut. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3-Hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one. CompTox Chemicals Dashboard. [Link]
-
Gerasimova, M. A., et al. (2022). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Pharmaceuticals, 15(11), 1361. [Link]
-
Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. [Link]
-
Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(Hydroxymethyl)pyrrolidin-2-one. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. PubChem Compound Database. [Link]
-
Iacobazzi, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-(Hydroxymethyl)pyrrolidin-2-one | 62400-75-3 [sigmaaldrich.com]
- 5. 5-(Hydroxymethyl)pyrrolidin-2-one | C5H9NO2 | CID 558359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | C6H11NO2 | CID 14876039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]
- 10. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Part I. The synthesis of 5-hydroxymethyl-3-nucleobase-2-pyrrolidinones" by John Gaetano D'Angelo [digitalcommons.lib.uconn.edu]
- 12. A Phenyl-Pyrrolidine Derivative Reveals a Dual Inhibition Mechanism of Myocardial Mitochondrial Permeability Transition Pore, Which Is Limited by Its Myocardial Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
